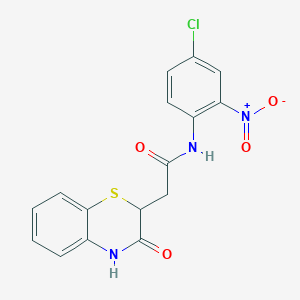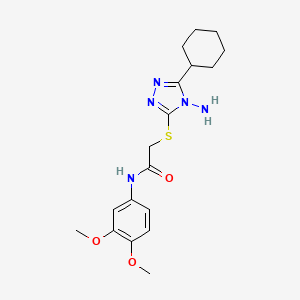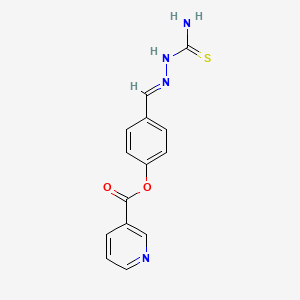
3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Heterocyclic Compounds Synthesis
The compound is related to the synthesis of novel heterocyclic compounds, which are explored for their potential anti-inflammatory and analgesic properties. For instance, related compounds have been synthesized from reactions involving visnaginone or khellinone derivatives. These compounds are screened for their COX-1/COX-2 inhibitory activity, showing significant anti-inflammatory and analgesic activities, indicating their potential in drug development for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Polymer Chemistry
In the realm of polymer chemistry, related compounds have been used to synthesize polymers with specific functional groups, such as thiol groups. For example, the synthesis of poly(2-oxazoline)s with pendant thiol groups from a monomer similar to the query compound. These polymers find applications in materials science, demonstrating the versatility of the chemical structure for various scientific applications (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).
Antimicrobial Agents
The structural framework of the compound is also foundational for developing new antimicrobial agents. Research has been conducted on quinazoline derivatives, demonstrating significant potential as antimicrobial agents. These compounds are evaluated for their efficacy against various bacterial and fungal strains, highlighting the importance of this chemical structure in the search for new, effective antimicrobial treatments (Desai, Shihora, & Moradia, 2007).
Anticancer Activity
Moreover, the compound's framework has been utilized in synthesizing derivatives with potential anticancer activity. Specifically, research into quinazoline derivatives has shown promise in the development of treatments targeting cancer cells, including breast cancer MCF-7 cell lines. Such studies are crucial for expanding the arsenal of anticancer drugs, with specific compounds demonstrating significant activity compared to established chemotherapy agents (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-methoxybenzaldehyde with diethyl malonate to form 2-methoxybenzylidenemalononitrile. This intermediate is then reacted with ethylenediamine to form 3-(2-(diethylamino)ethyl)-2-methoxybenzylidenemalononitrile. The nitrile group is then reduced to an amine using lithium aluminum hydride, followed by cyclization with thiourea to form the tetrahydroquinazoline ring. The resulting compound is then acylated with 4-chlorobutyryl chloride to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "diethyl malonate", "ethylenediamine", "thiourea", "lithium aluminum hydride", "4-chlorobutyryl chloride" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with diethyl malonate to form 2-methoxybenzylidenemalononitrile", "Step 2: Reaction of 2-methoxybenzylidenemalononitrile with ethylenediamine to form 3-(2-(diethylamino)ethyl)-2-methoxybenzylidenemalononitrile", "Step 3: Reduction of the nitrile group to an amine using lithium aluminum hydride", "Step 4: Cyclization of the resulting amine with thiourea to form the tetrahydroquinazoline ring", "Step 5: Acylation of the tetrahydroquinazoline ring with 4-chlorobutyryl chloride to form the final product" ] } | |
CAS番号 |
403728-40-5 |
分子式 |
C23H28N4O3S |
分子量 |
440.56 |
IUPAC名 |
3-[2-(diethylamino)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H28N4O3S/c1-4-26(5-2)12-13-27-22(29)18-11-10-16(14-19(18)25-23(27)31)21(28)24-15-17-8-6-7-9-20(17)30-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,28)(H,25,31) |
InChIキー |
CVPRCXJJRDTJQR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B3017144.png)




![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)
![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)


![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)
![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)
